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For researchers, scientists, and drug development professionals, this guide provides a

comparative analysis of Buccalin's effectiveness against specific respiratory pathogens,

juxtaposed with other immunomodulators. The following sections detail the available

quantitative data, experimental protocols, and proposed mechanisms of action to facilitate an

evidence-based evaluation.

Introduction to Buccalin and its Mechanism of
Action
Buccalin is an oral immunomodulator containing inactivated whole cells of several bacterial

strains commonly implicated in respiratory tract infections. The product is designed to stimulate

the body's natural defenses to prevent recurrent respiratory infections and complications

arising from colds. The constituent bacterial strains are Haemophilus influenzae, Streptococcus

pneumoniae (Types I, II, III), Streptococcus agalactiae, and Staphylococcus aureus.[1][2]

The proposed mechanism of action involves the uptake of bacterial antigens by macrophages

in the Peyer's patches of the small intestine.[2] This is theorized to trigger a cascade of immune

responses, leading to the differentiation and maturation of immunocompetent lymphocytes and

the production of secretory IgA (sIgA), which plays a crucial role in mucosal immunity.[3][4]
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Quantitative Efficacy of Buccalin: A Review of
Clinical Data
Several clinical studies have investigated the efficacy of Buccalin in preventing respiratory

tract infections, with some showing a protective effect. However, the clinical relevance of these

findings has been a subject of discussion.

A retrospective study on elderly patients with Chronic Obstructive Pulmonary Disease (COPD)

reported a significant reduction in the number of acute exacerbations. Patients treated with two

courses of Buccalin over the winter season experienced a 61.5% decrease in exacerbations

compared to the previous season (from 26 to 10 episodes, p<0.022). Another study involving

workers at a mechanical plant revealed a 62% protective effect for those vaccinated with

Buccalin compared to an unvaccinated group. Similarly, a trial on patients with chronic

bronchitis reported a 66% total protective effect.

However, a more recent double-blind, placebo-controlled, randomized, multicentre study found

that while Buccalin treatment led to a statistically significant reduction in the mean number of

days with an infectious episode (6.57 days in the Buccalin group vs. 7.47 days in the placebo

group), the clinical relevance of this small difference was questioned. This study did not find

significant differences in other clinically relevant secondary endpoints, such as the use of

concomitant therapies, days of absence from work or school, or the severity of symptoms.

An ongoing Post Authorization Efficacy and Safety Study (PAES) aims to gather more definitive

clinical data on Buccalin's efficacy in preventing recurrent lower respiratory tract infections

(RLRTIs).

Experimental Protocols for Buccalin Studies
Detailed experimental protocols for older Buccalin studies are not readily available in their full

publications. However, information from study summaries and the protocol for the ongoing

PAES trial provide insights into the methodologies used.

Retrospective Study in Elderly COPD Patients:

Study Design: Retrospective analysis.
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Participants: 33 ambulatory patients (mean age 72.6 years) with a diagnosis of Stage 2-4

COPD.

Intervention: Two courses of Buccalin administered two months apart (e.g., October and

December). The standard dosage regimen is one tablet on day one, two tablets on day two,

and four tablets on day three.

Primary Outcome: Number of acute exacerbations during the winter season compared to the

previous season.

Data Collection: Patient records were reviewed to collect data on the number of

exacerbations.

Statistical Analysis: The Wilcoxon test was used to compare the number of exacerbations

between the two seasons.

Double-Blind, Placebo-Controlled, Randomized, Multicentre Study:

Study Design: Double-blind, placebo-controlled, randomized, multicentre.

Participants: Patients with a history of recurrent respiratory tract infections. 188 patients were

eligible, with 90 in the active group and 88 in the placebo group.

Intervention: Buccalin or placebo administered according to the registered schedule for four

treatment cycles over six months.

Primary Endpoint: Reduction in the number of days with an infectious episode over a six-

month follow-up period.

Secondary Endpoints: Reduction in the number of infectious episodes, frequency and

severity of respiratory tract infections, use of concomitant drugs, and efficacy on signs and

symptoms of RRTI.

Randomization: A randomization list was generated using the RANUNI random number

generator of the SAS software.

Ongoing PAES Trial (NCT06736288):
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Study Design: Randomized, double-blind, placebo-controlled.

Participants: Adults (18-99 years) with a history of at least two episodes of lower respiratory

tract infections within the last 12 months.

Intervention: Buccalin or placebo for 12 consecutive months (3 days per month).

Primary Outcome: Reduction in the number of infection episodes during the 12-month

treatment period.

Study Phases: Includes a 12-month run-in phase, a 12-month treatment period, and a 12-

month follow-up period.

Comparative Analysis with Alternative
Immunomodulators
Several other immunomodulators are used for the prevention of recurrent respiratory tract

infections. This section provides a comparison with three notable alternatives: OM-85,

Polyoxidonium (azoximer bromide), and Pidotimod.
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Feature Buccalin
OM-85
(Broncho-
Vaxom®)

Polyoxidonium
® (azoximer
bromide)

Pidotimod

Composition

Inactivated whole

cells of H.

influenzae, S.

pneumoniae, S.

agalactiae, S.

aureus

Lyophilized

bacterial lysates

of 21 strains

including H.

influenzae, S.

pneumoniae, K.

pneumoniae, S.

aureus, etc.

Azoximer

bromide (a

synthetic

polymer)

Pidotimod (a

synthetic

dipeptide)

Mechanism

Stimulates

mucosal

immunity,

primarily sIgA

production.

Modulates both

innate and

adaptive

immunity,

including effects

on dendritic cells

and T-cell

responses.

Activates

phagocytic cells

and enhances

antigen

presentation and

antibody

production.

Modulates both

innate and

adaptive

immunity,

including

activation of NK

cells and

dendritic cells.
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Efficacy Data

Reduction in

exacerbations in

COPD (61.5%);

Protective effect

in workers

(62%); Small

reduction in days

with infection in a

controlled trial.

Significant

reduction in the

number of

respiratory

infections in

children and

adults. A meta-

analysis showed

a 35.5%

reduction in the

incidence rate of

infections

compared to

placebo.

Significant

decrease in the

number of ARI

and COVID-19

cases in children

compared to a

control group. In

hospitalized

COVID-19

patients, it was

associated with

improved clinical

status.

Meta-analysis

showed a

significant

reduction in the

frequency of

recurrent

respiratory

infections in

children (Rate

Ratio: 1.59). Also

effective in

reducing

exacerbations in

adults with

chronic

bronchitis and

COPD.

Detailed Experimental Protocols of Alternatives
OM-85 Clinical Trial in Elderly Patients:

Study Design: Randomized, double-blind, placebo-controlled.

Participants: Elderly patients (≥75 years) residing in healthcare residences with a history of

at least two respiratory infections in the past year.

Intervention: Oral administration of OM-85 (7 mg hard capsule) or placebo for six months.

Primary Outcome: Number of respiratory infections over a 12-month period.

Monitoring: Includes tracking of hospital admissions, emergency room visits, antibiotic use,

and adverse effects.

Polyoxidonium (azoximer bromide) Clinical Trial in Children with ARVI:
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Study Design: Multicenter, prospective, randomized, double-blind, placebo-controlled,

parallel-group Phase III study.

Participants: Children aged 1 to 12 years with a diagnosis of Acute Respiratory Viral Infection

(ARVI).

Intervention: Polyoxidonium® nasal and sublingual spray (0.15 mg/kg daily) or placebo for 7

days as part of complex therapy.

Primary Outcome: Superiority of therapeutic benefits over placebo in terms of therapy

efficacy after 7 days of treatment.

Methodology: Outpatient basis with randomization into two treatment groups in a 1:1 ratio.

Pidotimod Meta-Analysis of Randomized Controlled Trials in Children:

Study Design: Meta-analysis of 29 randomized controlled trials (RCTs).

Participants: 4344 pediatric patients with recurrent respiratory tract infections (RRTIs).

Interventions: Pidotimod plus conventional treatment or Pidotimod alone versus conventional

treatment plus placebo or conventional treatment alone.

Primary Outcomes: Proportion of participants with lower RTIs, duration of cough and fever,

and use of antibiotics.

Data Sources: PubMed, EMBASE, Web of Science, Cochrane Library, ClinicalTrials.gov,

CBM, and CNKI were searched.

Signaling Pathways and Experimental Workflows
To visualize the proposed mechanisms and experimental designs, the following diagrams are

provided in DOT language.
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Caption: Proposed mechanism of action for Buccalin.
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Phase 1: Screening & Enrollment
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Caption: Generalized workflow for a randomized controlled trial.
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Conclusion
Buccalin has demonstrated some efficacy in reducing the frequency of respiratory infections in

certain populations, although the clinical significance of these findings requires further

investigation, as highlighted by the ongoing PAES trial. When compared to other

immunomodulators such as OM-85, Polyoxidonium, and Pidotimod, it is evident that a broader

range of clinical data, including meta-analyses, is available for these alternatives, often

demonstrating more consistent and statistically robust outcomes in the prevention of recurrent

respiratory tract infections.

For researchers and drug development professionals, the choice of an immunomodulator for

further investigation or clinical application should be based on a thorough evaluation of the

available evidence, including the quality of clinical trials, the consistency of results across

studies, and the specific patient population of interest. The detailed experimental protocols

provided for the alternatives offer a more transparent basis for assessing the robustness of the

efficacy claims. Further high-quality, large-scale randomized controlled trials are essential to

definitively establish the comparative effectiveness of these immunomodulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b174987#buccalin-s-effectiveness-
against-specific-respiratory-pathogens]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b174987#buccalin-s-effectiveness-against-specific-respiratory-pathogens
https://www.benchchem.com/product/b174987#buccalin-s-effectiveness-against-specific-respiratory-pathogens
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b174987?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b174987?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

